molecular formula C13H15NO4 B2545080 3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid CAS No. 150891-02-4

3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid

Cat. No. B2545080
CAS RN: 150891-02-4
M. Wt: 249.266
InChI Key: CRPNSNIDMGEYJV-UHFFFAOYSA-N
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Description

“3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid” is a chemical compound with the CAS Number: 150891-02-4 . Its IUPAC name is N-[(2E)-3-(4-methoxyphenyl)-2-propenoyl]-beta-alanine . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular weight of “3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid” is 249.27 . The InChI Code for this compound is 1S/C13H15NO4/c1-18-11-5-2-10(3-6-11)4-7-12(15)14-9-8-13(16)17/h2-7H,8-9H2,1H3,(H,14,15)(H,16,17)/b7-4+ .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature .

Scientific Research Applications

Synthesis and Material Science

3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid, through its derivatives, finds applications in material science, particularly in the synthesis of polymers. The compound has been explored as a sustainable alternative to traditional phenolic compounds in the production of polybenzoxazine, a type of thermosetting resin. Phloretic acid, a phenolic compound related to 3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid, is used to enhance the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This novel approach enables the creation of almost 100% bio-based benzoxazine end-capped molecules with significant thermal and thermo-mechanical properties suitable for a wide range of applications, offering a greener alternative to phenol-based materials (Acerina Trejo-Machin et al., 2017).

Crystallography and Molecular Interaction Studies

The crystal structure and molecular interactions of derivatives of 3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid have been investigated to understand their chemical behavior better. One study characterized (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid through X-ray crystallography, spectroscopy, and quantum chemical calculations. The study revealed how methoxy substitution influences the molecule's stability and interactions, providing insights into the design of molecules with desired properties (P. Venkatesan et al., 2016).

Organic Synthesis and Catalysis

In organic synthesis, the reactivity of compounds related to 3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid has been harnessed in highly enantioselective alkylation reactions catalyzed by Brønsted acids. Such reactions enable the synthesis of complex molecules with high yields and excellent enantioselectivity, demonstrating the compound's utility in constructing chiral molecules (Qixiang Guo et al., 2009).

Molecular Electronics and Photonics

The derivatives of 3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid have also shown potential in molecular electronics and photonics. For instance, the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, which include compounds structurally related to 3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid, were studied for their optical properties. Such compounds exhibit distinct optical behaviors due to their stacking modes, which could be exploited in the development of optical materials and devices (Qing‐bao Song et al., 2015).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-18-11-5-2-10(3-6-11)4-7-12(15)14-9-8-13(16)17/h2-7H,8-9H2,1H3,(H,14,15)(H,16,17)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPNSNIDMGEYJV-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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